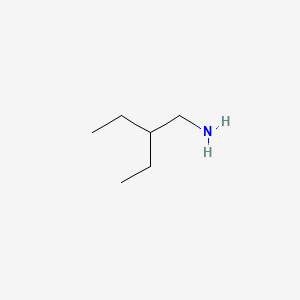

2-Ethylbutylamine

Overview

Description

2-Ethylbutylamine (CAS 617-79-8), with the molecular formula C₆H₁₅N and molecular weight 101.19 g/mol, is a branched primary amine. It is a colorless liquid with a boiling point of 125°C, melting point of 20°C, density of 0.776 g/cm³, and a low flash point of 14°C, indicating high flammability . It is slightly soluble in water but miscible with organic solvents such as ethanol, methanol, and diethyl ether . Its vapor pressure at 25°C is 16.6 mmHg, reflecting moderate volatility . Regulatory guidelines classify it as a controlled substance, requiring specialized handling, storage, and transportation due to its toxicity and flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutylamine can be synthesized through several methods, including reductive amination of aldehydes and ketones. The process involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of butylamine with ethylene. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products:

Oxidation: Nitriles or amides.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated amines.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis:

2-Ethylbutylamine is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitutions .

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | This compound + Oxidizing Agent | Nitriles or Amides |

| Reduction | This compound + Reducing Agent | Secondary or Tertiary Amines |

| Substitution | This compound + Halogenating Agent | Halogenated Amines |

Biology

Enzyme-Substrate Interactions:

In biochemical research, this compound is employed to study enzyme kinetics and substrate specificity. Its primary amine group allows it to participate in hydrogen bonding and electrostatic interactions with enzymatic active sites .

Case Study: Enzyme Inhibition

A study explored the inhibition of specific enzymes by this compound derivatives, demonstrating its potential as a lead compound for developing enzyme inhibitors that modulate biological pathways related to diseases like cancer and inflammation.

Medicine

Therapeutic Potential:

Research has indicated that this compound may have therapeutic properties, particularly in modulating immune responses. It is being investigated as a precursor in the synthesis of amide-substituted heterocyclic compounds aimed at treating conditions linked to interleukins IL-12 and IL-23 .

Data Table: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Immune Modulation | Investigated for effects on IL-12/IL-23 |

| Drug Synthesis | Precursor for pharmaceutical compounds |

Industry

Manufacture of Polymers and Resins:

In industrial applications, this compound serves as a key ingredient in the production of polymers and resins. Its chemical properties make it suitable for creating durable materials used in coatings, adhesives, and sealants .

Safety Profile:

While useful, safety precautions are necessary due to its moderate toxicity by skin contact and ingestion. It poses a fire hazard when exposed to heat or flames .

Mechanism of Action

The mechanism of action of 2-Ethylbutylamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogues

Key structural analogues include:

- Dipropylamine (CAS 142-84-7, C₆H₁₅N): A linear primary amine.

- 2-Methylbutylamine (CAS 96-15-1, C₅H₁₃N): A branched primary amine with a shorter carbon chain.

- Diisobutylamine (CAS 110-96-3, C₈H₁₉N): A branched secondary amine.

Physical and Chemical Properties

*Data inferred from structural analogues where direct evidence was unavailable.

Key Observations:

- Boiling Points : Branched amines like this compound have lower boiling points than linear isomers (e.g., Dipropylamine) due to reduced intermolecular van der Waals forces .

- Flammability : Lower flash points in branched amines (e.g., 14°C for this compound vs. 32°C for Diisobutylamine) correlate with higher volatility .

- Solubility : Increased branching reduces water solubility; this compound is less soluble than Dipropylamine .

Regulatory Status

Biological Activity

2-Ethylbutylamine (CAS Number: 617-79-8) is an aliphatic amine with the molecular formula CHN. It is primarily used in chemical synthesis and as a reagent in various organic reactions. Understanding its biological activity is essential for assessing its potential applications in pharmaceuticals and other fields.

- Molecular Weight: 101.19 g/mol

- IUPAC Name: 1-Amino-2-ethylbutane

- Structure: this compound Structure

Toxicological Data

The toxicity profile of this compound has been assessed through several studies. It is crucial to understand its safety for human use, especially in pharmaceutical applications. The compound has shown moderate toxicity in laboratory settings, necessitating careful handling and usage guidelines.

Case Studies

- Antimicrobial Activity Assessment : A study evaluating the activity of various amines found that compounds similar to this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell wall integrity.

- Pharmacological Research : In a pharmacological context, amines like this compound have been explored for their potential as intermediates in drug synthesis. Their ability to act as building blocks for more complex molecules is significant in medicinal chemistry.

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity : Studies have indicated that certain concentrations can induce cytotoxic effects on mammalian cells, highlighting the need for further research into its safe dosage levels.

- Neuroactivity : Some amines have been implicated in neurochemical pathways, suggesting that this compound could influence neurotransmitter systems, although specific studies are lacking.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Ethylbutylamine, and how should researchers interpret key data?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, focusing on the splitting patterns of the amine proton (δ ~1.5–2.5 ppm) and ethyl/butyl chain protons (δ 0.8–1.4 ppm). Infrared (IR) spectroscopy can identify the N-H stretching vibration (~3350 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is critical for purity analysis; compare retention indices and fragmentation patterns against reference libraries like NIST Chemistry WebBook . For unambiguous identification, cross-validate CAS registry numbers (e.g., 617-79-8) with authoritative databases such as PubChem or EPA DSSTox to avoid confusion with similarly named compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : As a controlled substance with potential flammability and toxicity, use fume hoods for all procedures involving volatilization. Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Refer to Safety Data Sheets (SDS) from reliable sources like ECHA or ChemIDplus for spill management and first-aid measures .

Q. How can researchers design a scalable synthesis protocol for this compound?

- Methodological Answer : A common method involves reductive amination of 2-ethylbutyraldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Purify via fractional distillation (bp ~120–125°C) and confirm purity through boiling point consistency and GC-MS .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s physicochemical properties be resolved?

- Methodological Answer : Perform systematic meta-analysis by collating data from peer-reviewed journals and validated databases (e.g., NIST, PubChem). Identify outliers using statistical tools like Grubbs’ test. Replicate disputed measurements (e.g., pKa, logP) under controlled conditions, adhering to IUPAC guidelines. Cross-reference synthesis routes to rule out impurities as confounding factors .

Q. What computational approaches are suitable for predicting this compound’s reactivity in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as nucleophilicity of the amine group. Molecular dynamics simulations can predict solvation effects in polar solvents. Validate predictions experimentally via kinetic studies of representative reactions (e.g., acylation, Schiff base formation) .

Q. How can researchers optimize synthetic yield and selectivity using design of experiments (DOE)?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate variables like temperature, catalyst loading, and solvent polarity. Use a central composite design to identify optimal conditions. Analyze interactions using ANOVA, prioritizing factors with p-values <0.05. Confirm reproducibility through triplicate runs and report confidence intervals .

Q. What strategies are effective for tracing this compound’s degradation products in environmental matrices?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to detect transformation products. Employ isotopic labeling (e.g., ¹⁵N-amine) to track degradation pathways. Compare fragmentation patterns with databases like mzCloud and quantify using internal standards (e.g., deuterated analogs) .

Q. Data Presentation and Critical Analysis

Q. How should researchers address discrepancies between experimental and computational data in publications?

- Methodological Answer : Clearly document assumptions in computational models (e.g., solvent effects, basis sets). Discuss potential experimental errors, such as calibration drift in instrumentation. Use Bland-Altman plots to visualize agreement between methods. Propose follow-up studies to isolate variables, such as repeating simulations with higher-level theory (e.g., CCSD(T)) .

Q. What frameworks are recommended for critically evaluating the reliability of this compound’s reported bioactivity data?

- Methodological Answer : Apply the ToxRTool for assessing in vitro study quality. Check for compliance with OECD guidelines (e.g., test concentration ranges, control groups). Cross-validate cytotoxicity data across multiple cell lines and assays (e.g., MTT vs. resazurin). Prioritize studies with explicit conflict-of-interest disclosures .

Properties

IUPAC Name |

2-ethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-6(4-2)5-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWAGIQQTULHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210703 | |

| Record name | 2-Ethyl butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine odor; [HSDB] Colorless liquid or low melting solid; mp = 20-23 deg C; [MSDSonline] | |

| Record name | 2-Ethyl butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methyl and ethyl alcohols, ethyl ether, ethyl acetate, acetone, aromatic and aliphatic hydrocarbons, fixed oils, mineral oil, oleic and stearic acids. | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.776 @ 20 °C/20 °C | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.49 (AIR= 1) | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

15.0 [mmHg] | |

| Record name | 2-Ethyl butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Water-white liquid | |

CAS No. |

617-79-8 | |

| Record name | 2-Ethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MFV23BJBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.